molecular formula C10H11ClOS B15315436 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one CAS No. 263148-69-2

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Cat. No.: B15315436
CAS No.: 263148-69-2
M. Wt: 214.71 g/mol
InChI Key: WABASCIARTUIJV-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a chloro-substituted ethyl ketone derivative featuring a partially saturated benzothiophene core. The tetrahydrobenzothiophene moiety imparts unique steric and electronic properties, while the 2-chloroethanone group enhances electrophilicity, making it reactive in nucleophilic substitution or condensation reactions. This compound is widely utilized as a pharmaceutical intermediate and building block in organic synthesis .

Properties

IUPAC Name

2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABASCIARTUIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443081
Record name 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263148-69-2
Record name 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one typically involves the chlorination of 1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one. This reaction is usually carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as cyclization, chlorination, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzothiophenes.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Benzothiophene vs. Thienopyridine Derivatives
  • 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone (CAS N/A): Features a thienopyridine core (benzothiophene fused with pyridine) instead of benzothiophene. Synthetic yield: Not explicitly reported, but crystallographic data confirm structural stability .
(b) Benzothiophene vs. Benzothiazepine Derivatives
  • 2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one (CAS 19197-45-6): Contains a benzothiazepine core (seven-membered ring with sulfur and nitrogen). Molecular weight: 255.76 g/mol vs. 214.72 g/mol for the target compound (estimated) .

Substituent Modifications

(a) Chloro vs. Methoxy/Chloro-Indole Derivatives
  • 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Yield: 23%) and 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (Yield: 11%): Replace benzothiophene with indole, introducing an electron-rich aromatic system.
(b) Multi-Substituted Benzothiophenes
  • 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7):
    • Features additional chloro and methyl groups on the benzothiophene core.
    • Methyl groups increase lipophilicity (logP ~3.5), while dual chloro substitution may enhance reactivity in cross-coupling reactions .
(a) Melting Points
  • Target Compound: Not explicitly reported, but analogs like 2-chloro-1-(10H-phenothiazine-10-yl)ethanone melt at 145.6°C, suggesting similar thermal stability .
  • 2-Chloro-1-(5-(4-chlorophenyl)furan-2-yl)ethanone: Melts at 145–148°C, indicating comparable crystallinity .

Structural and Conformational Analysis

  • Ring Puckering: The tetrahydrobenzothiophene core likely adopts a half-chair conformation, as observed in tetrahydrothienopyridines via X-ray crystallography .
  • Electron Density : The sulfur atom in benzothiophene increases electron density at the 2-position, enhancing electrophilicity compared to indole or pyridine derivatives .

Biological Activity

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClOS
  • Molecular Weight : 214.71 g/mol
  • CAS Number : 1935418-34-0

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key areas of investigation include:

1. Antimicrobial Activity

Research has indicated that compounds similar to benzothiophenes exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiophenes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

2. Neuropharmacological Effects

Benzothiophene derivatives have been studied for their effects on the central nervous system (CNS). The compound may act as a modulator of neurotransmitter systems, particularly affecting GABAergic pathways. This is significant in the context of anxiety and depression treatments.

3. Anti-inflammatory Properties

In vitro studies have shown that compounds with a similar structure can reduce inflammatory markers in various cell lines. This suggests potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, influencing neuronal excitability and neurotransmission.
  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiophene derivatives can inhibit specific enzymes involved in inflammatory processes.

Case Study 1: Antimicrobial Testing

A study conducted on a series of benzothiophene derivatives revealed that certain structural modifications enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, the findings suggest a promising avenue for further research.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, derivatives similar to this compound demonstrated anxiolytic effects when administered at specific dosages. This indicates potential therapeutic applications in anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of GABA receptors
Anti-inflammatoryReduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrobenzothiophene core. A common approach includes Friedel-Crafts acylation using chloroacetyl chloride under anhydrous conditions. Optimization involves controlling temperature (0–5°C for exothermic reactions) and using catalysts like AlCl₃. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (1:1.2 for acylating agent) are critical to minimize byproducts .
  • Data Contradiction : Discrepancies in yield may arise from impurities in the tetrahydrobenzothiophene precursor; purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL (for small molecules) resolves bond lengths and angles with precision (±0.01 Å for bonds) .
  • Key Parameters :

ParameterValueSource
Space GroupP2₁/c
R-factor< 0.05

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the chloroethanone moiety in this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrophilic reactivity at the carbonyl carbon. Solvent effects (PCM model) and transition-state analysis (IRC calculations) predict nucleophilic substitution pathways. Compare computed activation energies with experimental kinetics to validate mechanisms .
  • Data Contradiction : Discrepancies between theoretical and experimental reaction rates may arise from solvation effects not fully captured in simulations.

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

  • Methodology : Use 2D NMR techniques (HSQC, HMBC) to assign signals. For example, the chloroethanone proton may show coupling with the benzothiophene ring protons, causing splitting. Variable-temperature NMR (VT-NMR) can identify dynamic processes (e.g., ring puckering in the tetrahydrobenzothiophene moiety) that obscure signals at room temperature .
  • Case Study : A ¹³C NMR peak at δ 190 ppm confirms the carbonyl group, while ¹H-¹H NOESY identifies spatial proximity between the chloroethyl group and the benzothiophene ring .

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